Boc-L-valyl-L-citrulline
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Overview
Description
Boc-L-valyl-L-citrulline is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a dipeptide consisting of L-valine and L-citrulline, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of L-valine. This compound is known for its role as a cleavable linker in ADCs, where it facilitates the targeted delivery of cytotoxic drugs to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-valyl-L-citrulline typically involves the following steps:
Protection of L-valine: The amino group of L-valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Boc-L-valyl-L-citrulline undergoes several types of chemical reactions, including:
Cleavage by Cathepsin B: In ADCs, the Val-Cit linker is specifically cleaved by the lysosomal enzyme cathepsin B, leading to the release of the cytotoxic drug within the target cell.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for the removal of the Boc group.
Cleavage: Cathepsin B, a lysosomal protease, is responsible for the cleavage of the Val-Cit linker in ADCs.
Major Products Formed
Scientific Research Applications
Boc-L-valyl-L-citrulline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Boc-L-valyl-L-citrulline involves its cleavage by cathepsin B within the lysosomes of target cells. The Val-Cit linker is specifically recognized and cleaved by cathepsin B, leading to the release of the cytotoxic drug. This targeted release minimizes off-target effects and enhances the therapeutic index of ADCs .
Comparison with Similar Compounds
Similar Compounds
Valine-Alanine (Val-Ala) Linker: Another peptide-based linker used in ADCs, known for its increased serum stability and effective payload release.
Glycine-Phenylalanine-Leucine-Glycine (Gly-Phe-Leu-Gly) Linker: An earlier generation peptide linker used in ADCs, but prone to aggregation and slow drug release.
Uniqueness
Boc-L-valyl-L-citrulline is unique due to its high specificity for cathepsin B and its efficient cleavage, leading to rapid and targeted drug release within cancer cells. This specificity and efficiency make it a preferred choice for the development of ADCs .
Properties
IUPAC Name |
5-(carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLNUAVYYRBTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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